6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound with a unique structure and significant biological activity. It has been studied for its effects on cell function and signal transduction, and it has applications in medical, environmental, and industrial research.
Preparation Methods
The preparation of 6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves several synthetic routes and reaction conditions. One method includes dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then processed in a supercritical fluid crystallization equipment system to obtain composite particles .
Chemical Reactions Analysis
6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, methanol, and L-ascorbic acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications In chemistry, it is used to study cell function and signal transduction In biology, it has been studied for its effects on various cellular processesIn industry, it is used in the preparation of various products.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It affects cell function and signal transduction by binding to certain receptors and modulating their activity. This interaction leads to changes in cellular processes and can have therapeutic effects .
Comparison with Similar Compounds
6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include itraconazole and gonadorelin acetate, which have different preparation methods and applications . The uniqueness of this compound lies in its specific effects on cell function and signal transduction.
Properties
IUPAC Name |
6-(furan-2-yl)-2-(2-methylprop-2-enylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8(2)7-19-13-15-11(10-4-3-5-18-10)9(6-14)12(17)16-13/h3-5H,1,7H2,2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWKOCUYNCSEOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC(=O)C(=C(N1)C2=CC=CO2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CSC1=NC(=O)C(=C(N1)C2=CC=CO2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.